Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16697800
InChI: InChI=1S/C10H16N2O3/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3
SMILES:
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate

CAS No.:

Cat. No.: VC16697800

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name ethyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3
Standard InChI Key YCIOVYFMXJLECW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC(=N1)C(C)(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The IUPAC name of the compound, ethyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate, reflects its structural components: a tert-butyl substituent on the oxazole ring’s 2-position, an amino group at the 5-position, and an ethyl ester at the 4-position. The canonical SMILES representation CCOC(=O)C1=C(OC(=N1)C(C)(C)C)N\text{CCOC(=O)C1=C(OC(=N1)C(C)(C)C)N} and InChIKey YCIOVYFMXJLECW-UHFFFAOYSA-N\text{YCIOVYFMXJLECW-UHFFFAOYSA-N} provide unambiguous identifiers for its stereochemistry and functional groups.

Crystallographic studies of analogous oxazole derivatives reveal planar ring systems with bond angles and lengths consistent with aromatic heterocycles. The tert-butyl group introduces significant steric bulk, which influences reactivity by shielding the oxazole ring from electrophilic attacks.

Physicochemical Properties

Ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited solubility in water due to its hydrophobic tert-butyl group. Key properties include:

PropertyValue
Molecular Weight212.25 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 1.2–1.5 (lipophilic)

The amino group’s basicity (pKa4.5\text{p}K_a \approx 4.5) and the ester’s hydrolytic stability under neutral conditions make it suitable for further functionalization.

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols for ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate are scarce in public literature, analogous oxazole derivatives are typically synthesized via cyclization of β-enamino ketones or through Hantzsch-type reactions . For example, β-enamino keto esters react with hydroxylamine hydrochloride under reflux to form 1,2-oxazole-4-carboxylates . Adapting these methods, the tert-butyl group could be introduced via alkylation of a precursor oxazole intermediate.

A hypothetical synthesis might involve:

  • Cyclocondensation: Reacting ethyl 3-(tert-butylamino)prop-2-enoate with a nitrile oxide to form the oxazole ring.

  • Amination: Introducing the amino group via nucleophilic substitution or catalytic amination.

Optimization Strategies

Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity, as demonstrated in the synthesis of ethyl 5-bromo-2-methyloxazole-4-carboxylate. Key parameters include temperature control (80–100°C), solvent selection (e.g., ethanol or 1,4-dioxane), and catalyst use (e.g., palladium for cross-coupling reactions) .

Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by three functional groups:

  • Amino Group: Participates in acylation, alkylation, and Schiff base formation. For instance, reaction with Boc anhydride ((Boc)2O\text{(Boc)}_2\text{O}) would protect the amine, as seen in related compounds .

  • Ester Group: Undergoes hydrolysis to carboxylic acids or transesterification with alcohols.

  • Oxazole Ring: Susceptible to electrophilic substitution at the 4-position, though steric hindrance from the tert-butyl group limits reactivity at the 2-position.

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Development

Oxazole derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The amino and ester groups in ethyl 5-amino-2-(tert-butyl)oxazole-4-carboxylate provide handles for structure-activity relationship (SAR) studies. For example, replacing the tert-butyl group with phenyl (as in Ethyl 5-amino-2-phenyloxazole-4-carboxylate) alters binding affinity to target enzymes.

Materials Science

The tert-butyl group enhances thermal stability, making the compound a candidate for high-performance polymers. Its rigid oxazole core could serve as a building block in liquid crystals or organic semiconductors.

Comparative Analysis with Related Oxazole Derivatives

ParameterEthyl 5-Amino-2-(tert-Butyl)Oxazole-4-CarboxylateEthyl 5-Amino-2-PhenylOxazole-4-Carboxylate
Molecular FormulaC10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_3C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3
Molecular Weight212.25 g/mol232.24 g/mol
Key Substituenttert-ButylPhenyl
LogP1.2–1.52.0–2.3

The tert-butyl derivative’s lower LogP suggests improved aqueous solubility compared to its phenyl counterpart, advantageous in drug design.

Future Research Directions

  • Synthetic Methodologies: Developing one-pot syntheses or green chemistry approaches.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Materials Applications: Testing thermal stability in polymer composites.

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